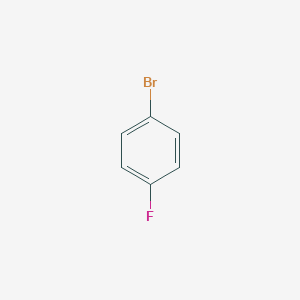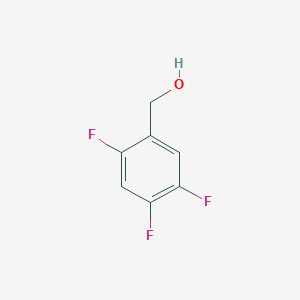
Cyclopropyl 3-methylphenyl ketone
Overview
Description
Cyclopropyl 3-methylphenyl ketone (CMPK) is an organic compound with a cyclic structure that contains three carbon atoms in a ring and a ketone functional group. It is a colorless, volatile liquid with a sweet, pungent odor, and is used in a variety of industrial and scientific applications. CMPK has been studied extensively for its potential use in the synthesis of other compounds, its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Oxyfunctionalization of Cyclopropane Derivatives
Cyclopropyl 3-methylphenyl ketone is a compound that benefits from the oxyfunctionalization of the methylene group activated by an adjacent cyclopropane, enhancing synthetic efficiency and atom economy. This process, essential for developing carbonylcyclopropanes, utilizes powerful oxidants like ozone, dioxiranes, and catalytic systems based on transition metals for the oxidation of cyclopropane derivatives into cyclopropylketones. The structural parameters of starting compounds, including competing C-H bonds and electron and sterical substituents effects, significantly influence the outcome. This method stands out for its selectivity and efficiency in preparing cyclopropylketones, which are valuable in synthetic organic chemistry (Sedenkova, K. N., Andriasov, K. S., Kuznetsova, T., & Averina, E., 2018).
Ketogenic Diet Insights
While not directly related to this compound, it's important to acknowledge the breadth of research in related fields. The ketogenic diet's mechanisms, involving ketone bodies like β-hydroxybutyrate, may offer insights into metabolism that could be tangentially relevant to understanding the broader applications of ketone compounds in biological systems. These mechanisms include modulating mitochondrial respiration and reducing oxidative stress, potentially offering therapeutic benefits for neurological disorders and contributing to a deeper understanding of metabolic pathways (Boison, D., 2017).
Pharmacokinetics and Pharmacodynamics
Research on the pharmacokinetics and pharmacodynamics of related ketone compounds, such as ketamine, highlights the importance of understanding how these substances are metabolized and their effects on the body. This knowledge is crucial for harnessing the therapeutic potential of ketone-related compounds, including this compound, in anesthesia and pain therapy. The study of ketamine, for instance, provides a model for exploring the metabolic pathways, bioavailability, and therapeutic effects of ketone compounds, offering insights into their safe and effective use (Peltoniemi, M., Hagelberg, N., Olkkola, K., & Saari, T., 2016).
Safety and Hazards
Future Directions
Cyclopropanes are increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses aim to highlight this .
Mechanism of Action
Target of Action
Cyclopropyl 3-methylphenyl ketone is a synthetic compound that is often incorporated into drug candidates Cyclopropanes, in general, are known to interact with various proteins and enzymes in the body, imposing conformational restrictions on the molecule, fixing the positions of the pendant pharmacophores, and leading to improved interactions with the target protein .
Mode of Action
The mode of action of this compound involves the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis . The transformation occurs via HB alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, affording the cyclopropanated product . This interaction with its targets leads to changes at the molecular level, potentially affecting the function and activity of the target proteins or enzymes.
Biochemical Pathways
Cyclopropanes are known to be involved in various biochemical pathways, particularly those related to fatty acid and tag biosynthesis . The compound may influence these pathways, leading to downstream effects that can impact cellular functions and processes.
Pharmacokinetics
Cyclopropanes are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties . Therefore, it can be inferred that this compound may have favorable ADME properties that enhance its bioavailability and efficacy.
Result of Action
The introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates . Therefore, the compound may have a significant impact on cellular functions and processes, potentially leading to therapeutic effects when incorporated into drug candidates.
Biochemical Analysis
Biochemical Properties
They can act as electrophiles in nucleophilic addition reactions, which could potentially allow Cyclopropyl 3-methylphenyl ketone to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is possible that this compound could influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
As a ketone, it could potentially be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
properties
IUPAC Name |
cyclopropyl-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPSILXHXNLDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613736 | |
| Record name | Cyclopropyl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150668-37-4 | |
| Record name | Cyclopropyl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)

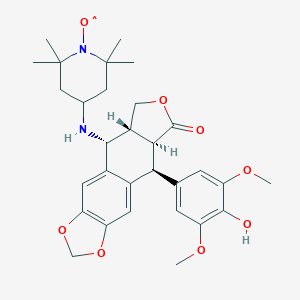
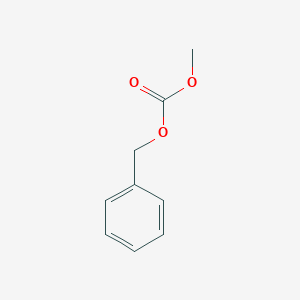

![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)
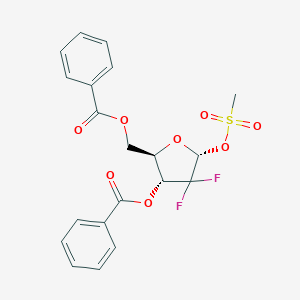

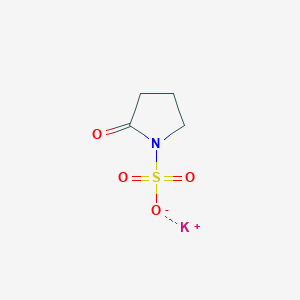
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
